molecular formula C6H5NNaO4S B2781961 2-Nitrobenzenesulfinic acid sodium CAS No. 15898-45-0

2-Nitrobenzenesulfinic acid sodium

Cat. No.: B2781961
CAS No.: 15898-45-0
M. Wt: 210.16
InChI Key: UBODXKXKCBAAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzenesulfinic acid sodium is an organic compound with the molecular formula C6H4NO4SNa. It is a sodium salt of 2-nitrobenzenesulfinic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its pale yellow solid appearance and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfinic acid sodium can be synthesized through the reaction of 2-nitroaniline with sulfuric acid, phosphoric acid, and water. The mixture is cooled, and sodium nitrite is added dropwise to maintain the temperature between 10-15°C. The reaction mixture is then treated with liquid sulfur dioxide, followed by the addition of ferrous sulfate and copper powder. The resulting sulfinic acid is filtered, dissolved in a mixture of ether and methylene chloride, and then precipitated with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-aminobenzenesulfinic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Reduction: 2-Aminobenzenesulfinic acid.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Nitrobenzenesulfinic acid sodium is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-nitrobenzenesulfinic acid sodium involves its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the presence of the sulfinic acid group, which can act as a nucleophile or electrophile depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 2-Nitrobenzenesulfinic acid sodium is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acid derivatives. This makes it valuable in specific chemical reactions where the sulfinic acid functionality is required.

Properties

IUPAC Name

sodium;2-nitrobenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBODXKXKCBAAHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.